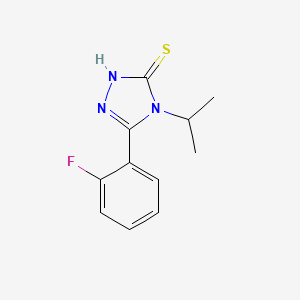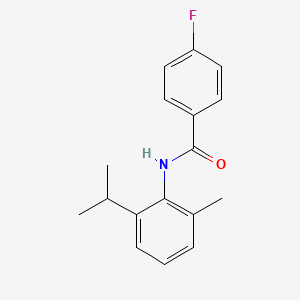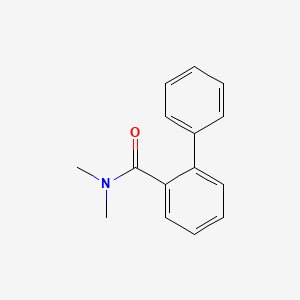![molecular formula C16H11ClO3 B5874662 5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone, also known as MXC, is a synthetic compound that has been widely used in scientific research. MXC is a derivative of the pesticide methoxychlor and has been shown to have estrogenic activity. MXC has been used to study the effects of estrogen-like compounds on various biological systems, including the reproductive system, the immune system, and the nervous system.
Wirkmechanismus
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone has been shown to bind to estrogen receptors and activate estrogen signaling pathways. This can lead to the activation of genes that are involved in the regulation of cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-androgenic activity, which can lead to the inhibition of androgen signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the proliferation of breast cancer cells and to promote the growth of uterine tumors in mice. This compound has also been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound also has well-characterized estrogenic and anti-androgenic activity, which makes it a useful tool for studying the effects of estrogen-like compounds on biological systems. One limitation of using this compound in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural estrogen on biological systems.
Zukünftige Richtungen
There are many future directions for research on 5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone. One area of research is the development of new compounds that have similar estrogenic activity but are less toxic than this compound. Another area of research is the study of the effects of this compound on the development of cancer and other diseases. Finally, the effects of this compound on the nervous system and the immune system are areas of research that require further investigation.
Synthesemethoden
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone can be synthesized by reacting 4-chlorophenylacetic acid with 5-methyl-2-furaldehyde in the presence of a strong acid catalyst. The resulting product is then cyclized to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone has been used in scientific research to study the effects of estrogen-like compounds on various biological systems. This compound has been shown to have estrogenic activity and has been used to study the effects of estrogen on the reproductive system, the immune system, and the nervous system. This compound has also been used to study the effects of estrogen on cancer cells.
Eigenschaften
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10-2-7-14(19-10)8-12-9-15(20-16(12)18)11-3-5-13(17)6-4-11/h2-9H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPBRHSJCLJNI-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)

![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)

![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)



![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)


![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)


